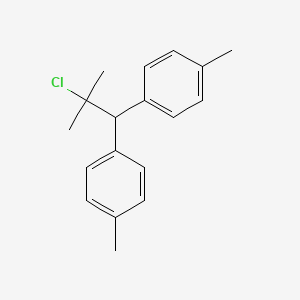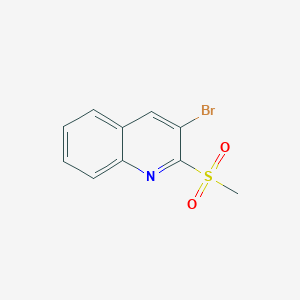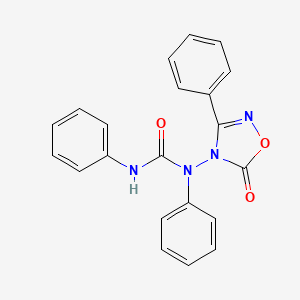
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the oxadiazole ring, followed by the introduction of the urea moiety through a reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-dimethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylthiourea
Uniqueness
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is unique due to its specific substitution pattern and the presence of both oxadiazole and urea moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63592-43-8 |
|---|---|
Fórmula molecular |
C21H16N4O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-(5-oxo-3-phenyl-1,2,4-oxadiazol-4-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C21H16N4O3/c26-20(22-17-12-6-2-7-13-17)24(18-14-8-3-9-15-18)25-19(23-28-21(25)27)16-10-4-1-5-11-16/h1-15H,(H,22,26) |
Clave InChI |
HWOLQOHTFBWNJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)N2N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



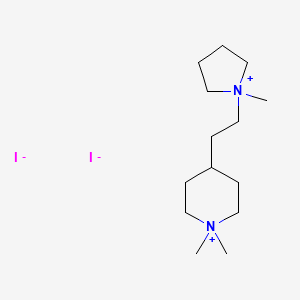


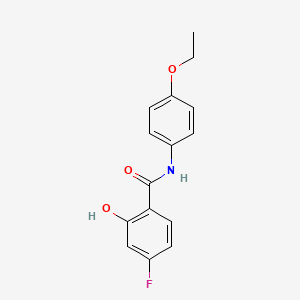
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
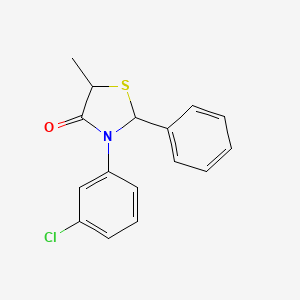
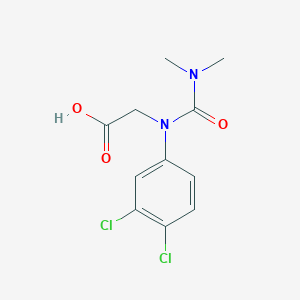
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
